

An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-methylbenzene, also known as **2,6-dimethoxytoluene**, is an aromatic organic compound with the chemical formula $C_9H_{12}O_2$. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its structural features: a benzene ring substituted with two electron-donating methoxy groups and a methyl group. These substituents influence the molecule's reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of 1,3-dimethoxy-2-methylbenzene, along with a discussion of the potential biological activities of structurally related compounds.

Molecular Structure and Chemical Identity

The structure of 1,3-dimethoxy-2-methylbenzene consists of a central benzene ring with two methoxy ($-OCH_3$) groups at positions 1 and 3, and a methyl ($-CH_3$) group at position 2.

Chemical Structure:

Caption: Chemical structure of 1,3-dimethoxy-2-methylbenzene.

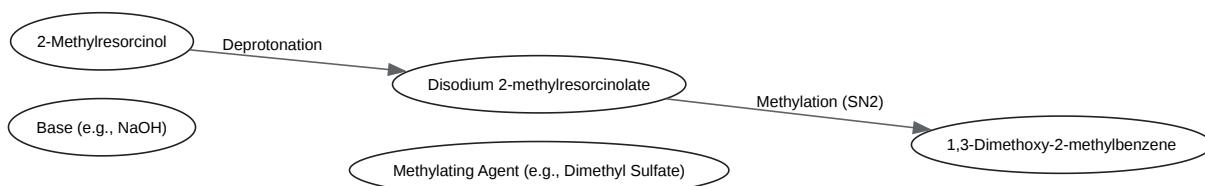
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,3-dimethoxy-2-methylbenzene
Synonyms	2,6-Dimethoxytoluene, 2-Methyl-1,3-dimethoxybenzene
CAS Number	5673-07-4 [1] [2]
Molecular Formula	C ₉ H ₁₂ O ₂ [1]
Molecular Weight	152.19 g/mol [1]
InChIKey	FPEUDBGJAVKAEE-UHFFFAOYSA-N [1]
SMILES	COc1ccccc(OC)c1C [1]

Physicochemical Properties

The physical and chemical properties of 1,3-dimethoxy-2-methylbenzene are summarized in the table below.

Table 2: Physicochemical Properties


Property	Value	Source
Appearance	Solid	
Melting Point	39 °C	[1]
Boiling Point	222 °C	Parchem
Density	1.112 g/cm ³	Parchem
Solubility	Insoluble in water	Parchem

Synthesis of 1,3-Dimethoxy-2-methylbenzene

A common and effective method for the synthesis of 1,3-dimethoxy-2-methylbenzene is the Williamson ether synthesis, starting from 2-methylresorcinol.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction involves the

deprotonation of the hydroxyl groups of 2-methylresorcinol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

- 2-Methylresorcinol
- Sodium hydroxide (NaOH) or other suitable base
- Dimethyl sulfate ($(CH_3)_2SO_4$) or methyl iodide (CH_3I)
- Anhydrous solvent (e.g., acetone, DMF, or THF)
- Diethyl ether or other extraction solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol in the chosen anhydrous solvent.
- Add a stoichiometric equivalent of a strong base (e.g., two equivalents of sodium hydroxide) to the solution to deprotonate the hydroxyl groups, forming the disodium 2-methylresorcinolate.
- Methylation: To the resulting solution, add a slight excess (approximately 2.2 equivalents) of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess methylating agent by adding a small amount of water or a dilute aqueous base.
- Partition the mixture between water and an organic extraction solvent (e.g., diethyl ether).
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude 1,3-dimethoxy-2-methylbenzene by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1,3-dimethoxy-2-methylbenzene.

Table 3: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a structured format in search results			

Note: While a ^1H NMR spectrum is available, the specific chemical shifts and multiplicities are not explicitly listed in the provided search results.[\[6\]](#)

Table 4: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 5: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
152	M^+ (Molecular Ion)	$[\text{C}_9\text{H}_{12}\text{O}_2]^+$
Other fragmentation data not detailed in search results		

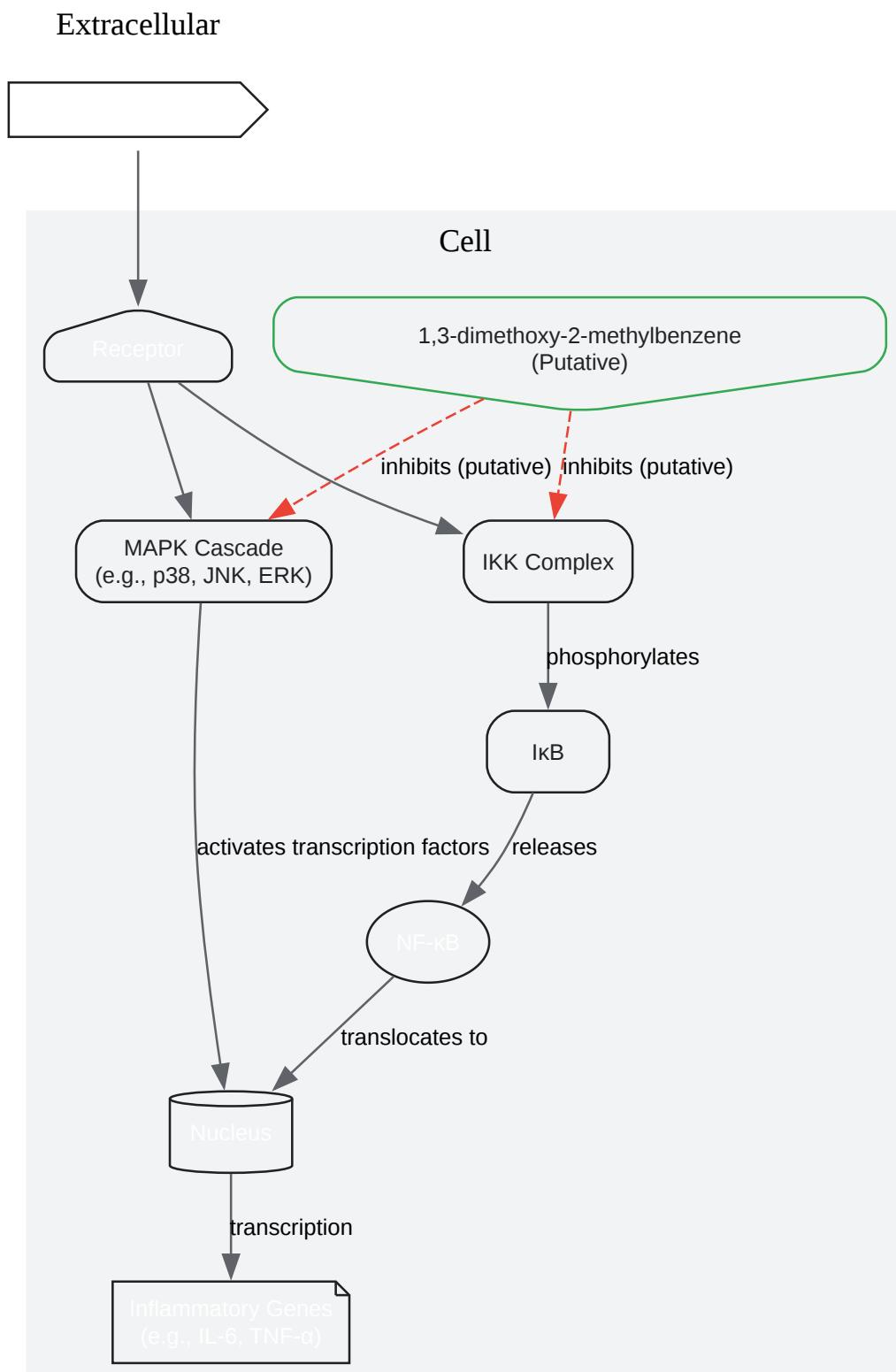
Note: The mass spectrum confirms the molecular weight of 152 g/mol .[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
Specific peak data not available in search results	C-H stretching (aromatic and aliphatic), C-O stretching (ether), C=C stretching (aromatic)

Note: A gas-phase IR spectrum is available from the NIST WebBook, which can be used for detailed analysis.[\[10\]](#)

Reactivity and Potential Applications in Drug Development


The electron-donating methoxy groups in 1,3-dimethoxy-2-methylbenzene activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to the methoxy groups. The methyl group also has a weak activating and ortho-, para-directing effect.

While direct studies on the biological activity of 1,3-dimethoxy-2-methylbenzene are limited, research on structurally related dimethoxytoluene and other dimethoxybenzene derivatives suggests potential for various pharmacological applications.

- **Antioxidant and Anti-inflammatory Activity:** A benzenoid from *Antrodia cinnamomea*, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to mitigate psoriasisiform inflammation by suppressing the MAPK/NF-κB signaling pathway.[11][12] This suggests that the dimethoxy-methylbenzene scaffold may have anti-inflammatory potential.
- **Cytotoxic Activity:** Stilbene derivatives containing a dimethoxy-styryl moiety have been investigated for their cytotoxicity and genotoxicity in cancer cell lines.[13] This indicates that the dimethoxybenzene core can be a component of molecules with anticancer properties.

Putative Signaling Pathway Involvement

Based on the anti-inflammatory activity of the structurally related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, a putative signaling pathway for 1,3-dimethoxy-2-methylbenzene could involve the modulation of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response and are common targets for anti-inflammatory drug development.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-dimethoxy-2-methylbenzene [stenutz.eu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,6-DIMETHOXYTOLUENE(5673-07-4) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,6-Dimethoxytoluene [webbook.nist.gov]
- 9. PubChemLite - 2,6-dimethoxytoluene (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 10. 2,6-Dimethoxytoluene [webbook.nist.gov]
- 11. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From *Antrodia cinnamomea*, Mitigates Psoriasisiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From *Antrodia cinnamomea*, Mitigates Psoriasisiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360059#structure-of-1-3-dimethoxy-2-methylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com